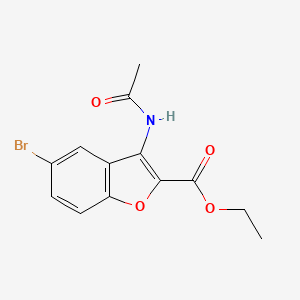

Ethyl 3-(acetylamino)-5-bromo-1-benzofuran-2-carboxylate

Description

Properties

Molecular Formula |

C13H12BrNO4 |

|---|---|

Molecular Weight |

326.14 g/mol |

IUPAC Name |

ethyl 3-acetamido-5-bromo-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C13H12BrNO4/c1-3-18-13(17)12-11(15-7(2)16)9-6-8(14)4-5-10(9)19-12/h4-6H,3H2,1-2H3,(H,15,16) |

InChI Key |

HZWOVONKBRHZSO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of 5-Bromo-2-Hydroxybenzonitrile with Ethyl Chloroacetate

The most widely reported method involves the cyclization of 5-bromo-2-hydroxybenzonitrile with ethyl chloroacetate in the presence of a base. This one-pot reaction forms the benzofuran ring while simultaneously introducing the ethyl ester group at position 2.

Procedure :

-

Reactants : 5-Bromo-2-hydroxybenzonitrile (1.98 g, 0.01 mol), ethyl chloroacetate (1 mL, 0.01 mol), potassium carbonate (2.76 g, 0.02 mol).

-

Solvent : Dimethylformamide (DMF, 5 mL).

-

Conditions : Reflux at 120°C for 90 minutes.

-

Work-up : Filtration to remove K₂CO₃, followed by ice-water quenching and recrystallization from ethanol.

This method capitalizes on the nucleophilic substitution at the hydroxyl group of 5-bromo-2-hydroxybenzonitrile, facilitated by the base. The resulting intermediate, ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate, serves as the precursor for acetylation.

Acetylation of the Amino Intermediate

The 3-amino group of the cyclized product is acetylated using acetic anhydride or acetyl chloride under mild conditions:

Procedure :

-

Reactants : Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate (1 equiv), acetic anhydride (1.2 equiv).

-

Solvent : Pyridine or tetrahydrofuran (THF).

-

Conditions : Stirring at room temperature for 4–6 hours.

-

Work-up : Neutralization with aqueous sodium bicarbonate, extraction with ethyl acetate, and solvent evaporation.

The acetylation step proceeds via nucleophilic acyl substitution, with the amine attacking the electrophilic carbonyl carbon of acetic anhydride.

Optimization of Reaction Parameters

Temperature and Solvent Effects

-

Cyclization : Elevated temperatures (reflux conditions) are critical for ring closure. DMF, a polar aprotic solvent, enhances reaction kinetics by stabilizing ionic intermediates.

-

Acetylation : Room temperature suffices for acetylation, as excessive heat may promote ester hydrolysis or decomposition.

Catalytic and Stoichiometric Considerations

-

Base Selection : Potassium carbonate outperforms weaker bases (e.g., NaHCO₃) in the cyclization step due to its ability to deprotonate the phenolic hydroxyl group effectively.

-

Acetylating Agent : Acetic anhydride is preferred over acetyl chloride for its lower volatility and reduced side reactions.

Characterization and Analytical Data

Spectroscopic Properties

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 154–156°C (intermediate) |

| Molecular Weight | 328.15 g/mol |

| Solubility | Soluble in DMF, THF, ethanol |

Comparative Analysis of Synthetic Approaches

Efficiency and Scalability

-

Cyclization-Acetylation Route : Offers higher yields (87% in cyclization, ~85% in acetylation) and fewer purification steps compared to alternative methods.

-

Alternative Esterification Routes : Direct esterification of 5-bromo-1-benzofuran-2-carboxylic acid with ethanol and sulfuric acid achieves 93% yield, but requires pre-functionalized starting materials.

Challenges and Mitigation

-

Regioselectivity : Bromination at position 5 is achieved using N-bromosuccinimide (NBS) in controlled conditions, though this step is often omitted by using pre-brominated precursors.

-

Byproduct Formation : Residual DMF in the cyclization step is removed via ice-water quenching to prevent emulsion formation during extraction.

Applications and Derivative Synthesis

The acetylated product serves as a key intermediate in pharmaceuticals, particularly for antitubercular agents. Molecular docking studies highlight its affinity for Mycobacterium tuberculosis NarL protein (binding energy: −7.2 kcal/mol), surpassing natural phospho-donors like acetyl phosphate (−3.93 kcal/mol) .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-bromo-3-acetamido-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium methoxide and palladium catalysts are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(acetylamino)-5-bromo-1-benzofuran-2-carboxylate has shown potential as a lead compound for developing new anticancer and antimicrobial agents . Research indicates that benzofuran derivatives exhibit various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests its potential use in developing new antibiotics .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its unique functional groups allow for various chemical transformations, including:

- Substitution Reactions : The bromine atom can be substituted with nucleophiles to create new derivatives.

- Esterification and Amide Formation : The ester functionality can be hydrolyzed to form acids or converted into amides, expanding the compound's utility in synthesizing biologically active molecules.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound and its derivatives:

Antimicrobial Activity Study

A study published in the Chemical and Pharmaceutical Bulletin examined the antimicrobial properties of various benzofuran derivatives, including this compound. Results indicated significant activity against several bacterial strains, suggesting its potential application in treating infections caused by resistant bacteria .

Cytotoxicity Assessment

Research assessing the cytotoxic effects of this compound on cancer cell lines revealed selective toxicity, indicating that it could target malignant cells while sparing healthy ones. This selectivity is crucial for developing safer therapeutic agents .

Mechanism of Action

The exact mechanism of action of ethyl 5-bromo-3-acetamido-1-benzofuran-2-carboxylate is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways involved in cellular processes. For example, its anti-tumor activity may be attributed to the inhibition of cell growth and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares Ethyl 3-(acetylamino)-5-bromo-1-benzofuran-2-carboxylate with structurally related benzofuran esters, highlighting key substituents and properties derived from the provided evidence:

Key Observations:

Substituent Diversity: The target compound features acetylamino at position 3, which enhances lipophilicity compared to the amino group in the analog from . Halogen Positioning: Bromine at position 5 (target) versus positions 6 or 7 (analogs) alters electronic distribution and steric interactions. For example, the compound in has bromine at position 6 and a bulky fluorophenyl-ether group at 5, contributing to its high XLogP3 (6.4) and molecular weight (497.3 g/mol).

Molecular Weight and Lipophilicity: Bulky substituents (e.g., phenyl, fluorophenyl, or propenoxy groups) significantly increase molecular weight and XLogP3 values. The target compound’s moderate XLogP3 (~2.5) suggests balanced solubility and lipophilicity.

Hydrogen Bonding and Rotatable Bonds: The target compound has 4 hydrogen bond acceptors (ester carbonyl, benzofuran oxygen, acetylamino carbonyl, and ether oxygen), which may facilitate interactions with biological targets. Analogs with flexible substituents (e.g., with 8 rotatable bonds) likely exhibit greater conformational flexibility, impacting binding specificity.

Implications of Structural Differences

- Bioactivity: Bromine and chlorine atoms (e.g., in ) enhance halogen bonding, critical in drug-receptor interactions. The acetylamino group in the target compound may confer metabolic stability compared to free amino groups.

- Synthetic Accessibility : Compounds with fewer halogens (e.g., the target) may involve simpler synthesis pathways compared to multi-halogenated analogs.

- Thermodynamic Stability : Bulky substituents (e.g., ) could reduce solubility but improve binding avidity through hydrophobic interactions.

Biological Activity

Ethyl 3-(acetylamino)-5-bromo-1-benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

This compound features a benzofuran core with an acetylamino group and a bromine atom, which are critical for its biological activity. The presence of these functional groups is hypothesized to enhance its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. Research indicates that benzofuran derivatives exhibit promising results in inhibiting cancer cell proliferation. For instance, compounds structurally related to this compound have shown effectiveness against various cancer cell lines, including lung adenocarcinoma (A549) and breast cancer cells (MCF-7) .

Mechanism of Action:

The proposed mechanisms through which this compound exerts its anticancer effects include:

- Inhibition of Cell Proliferation: this compound may induce cell cycle arrest and apoptosis in cancer cells.

- Modulation of Signaling Pathways: It has been observed to influence key signaling pathways such as the MAPK pathway, which is crucial for cell growth and survival .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Preliminary studies suggest that it may be effective against multidrug-resistant strains of bacteria, including Staphylococcus aureus .

Potential Applications:

The compound's antimicrobial properties could be harnessed for developing new treatments for bacterial infections, particularly those resistant to conventional antibiotics.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. The following table summarizes some related compounds and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate | Lacks acetylamino group | Primarily studied for anticancer activity |

| Ethyl 5-bromo-1-benzofuran-2-carboxylic acid | Different position of bromine | Known for antibacterial properties |

| Benzofuran derivatives with varied substitutions | Various functional groups at different positions | Diverse biological activities including antifungal |

This comparison highlights how modifications to the benzofuran structure can influence biological activity, suggesting that further structural optimization could enhance efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Anticancer Study: A recent study evaluated the compound's effects on A549 lung cancer cells. The results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting a dose-dependent response .

- Antimicrobial Efficacy: Another study assessed the antimicrobial potential against various bacterial strains. This compound exhibited notable activity against resistant strains, indicating its potential as a lead compound in antibiotic development .

Q & A

Q. Key Considerations :

- Purity monitoring via HPLC or TLC at each step.

- Yields are influenced by solvent polarity (e.g., DMF vs. THF) and catalyst selection .

Advanced: How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

Methodological Answer :

Single-crystal X-ray diffraction (SC-XRD) provides definitive structural insights:

- Planarity Analysis : The benzofuran core and substituents (e.g., acetylated amino group) may deviate from coplanarity due to steric hindrance. For example, related ethyl 5-bromo-1-benzofuran-2-carboxylate derivatives show a 4.8° torsion angle between the carboxyl group and the fused ring system .

- Bond Lengths/Angles : Compare experimental SC-XRD data (e.g., C-Br bond length ~1.89 Å) with computational models (DFT) to validate electronic effects of bromine and acetyl groups .

Q. Data Interpretation :

- Use software like Olex2 or Mercury to analyze thermal ellipsoids and intermolecular interactions (e.g., hydrogen bonding between acetyl oxygen and ester groups) .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Q. Methodological Answer :

- NMR :

- IR : Detect ester C=O (~1720 cm⁻¹) and amide C=O (~1680 cm⁻¹) stretches to distinguish functional groups .

Advanced: How do electronic effects of the 5-bromo and 3-acetylamino substituents influence reactivity?

Q. Methodological Answer :

- Bromine : Acts as an electron-withdrawing group, directing electrophilic substitutions to the 4- and 6-positions. It also enhances oxidative stability but may reduce nucleophilic aromatic substitution (NAS) rates .

- Acetylamino : The electron-donating acetyl group increases electron density at the 3-position, facilitating reactions like Suzuki-Miyaura coupling. However, steric bulk may limit accessibility .

Q. Experimental Design :

Basic: What biological screening assays are relevant for this compound?

Q. Methodological Answer :

- Antimicrobial Activity : Use broth microdilution (MIC assays) against S. aureus and E. coli .

- Enzyme Inhibition : Screen against kinases or proteases (e.g., EGFR or HIV-1 protease) via fluorescence-based assays .

- Cytotoxicity : Evaluate against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays. Include a structure-activity relationship (SAR) comparison with non-brominated analogs .

Advanced: How to optimize regioselectivity in further functionalization of this compound?

Q. Methodological Answer :

- Directing Group Strategy : Use the acetylated amino group as a directing group for C-H activation. For example, Pd-catalyzed C-H arylation at the 4-position .

- Protection/Deprotection : Temporarily protect the acetyl group (e.g., with Boc) to enable reactions at the 3-position, followed by deprotection .

Case Study :

In ethyl 5-bromo-1-benzofuran-2-carboxylate, bromine directs electrophiles to the 4-position with >80% regioselectivity under Friedel-Crafts conditions .

Basic: How to address contradictory data in solubility and stability studies?

Q. Methodological Answer :

- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–10). Contradictions may arise from polymorphic forms; characterize via PXRD .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Use LC-MS to identify degradation products (e.g., hydrolysis of the ester or acetyl group) .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.